molecular formula C9H17N3O4 B11967799 N-(N-DL-Valylglycyl)glycine CAS No. 94088-98-9

N-(N-DL-Valylglycyl)glycine

Cat. No.: B11967799
CAS No.: 94088-98-9
M. Wt: 231.25 g/mol
InChI Key: PIFJAFRUVWZRKR-UHFFFAOYSA-N
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Description

N-(N-DL-Valylglycyl)glycine is a synthetic dipeptide composed of valine and glycine residuesThe compound has a molecular formula of C9H17N3O4 and a molecular weight of 231.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-DL-Valylglycyl)glycine typically involves the coupling of valine and glycine residues. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial processes often optimize reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(N-DL-Valylglycyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(N-DL-Valylglycyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N-DL-Valylglycyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N-DL-Valylglycyl)glycine is unique due to its specific sequence of amino acids and the presence of both D- and L-forms of valine. This structural feature can influence its biological activity and interactions with molecular targets, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(10)9(16)12-3-6(13)11-4-7(14)15/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFJAFRUVWZRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80916514
Record name N-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94088-98-9
Record name Glycine, valylglycyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94088-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-DL-Valylglycyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80916514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-DL-valylglycyl)glycine
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